7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-20-16-13(17(24)21(2)18(20)25)11-14(22(16)9-10-26-3)15(23)19-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEPYPNROWMWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase (CDK) 4/6 . CDK4/6 are key regulators of the cell cycle, and their inhibition can halt cell division and proliferation, making them attractive targets for cancer therapeutics.
Mode of Action
This compound likely acts as an inhibitor of CDK4/6. By binding to these kinases, it can prevent their activity, thereby halting the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. This can result in the cessation of cell division and proliferation, particularly in cancer cells that often exhibit uncontrolled growth.
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle regulation pathway . Under normal conditions, CDK4/6 binds to cyclin D, a protein that accumulates in the cell during the G1 phase. This binding activates the CDK4/6, which then phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which then initiates the transcription of genes required for the S phase. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thus halting the cell cycle progression.
Pharmacokinetics
This could potentially enhance its bioavailability, allowing it to reach its intracellular targets effectively.
Result of Action
The primary result of this compound’s action is the inhibition of cell division and proliferation . By halting the cell cycle, it can prevent the growth of cancer cells. This makes it a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation, such as breast cancer.
Biological Activity
The compound 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021133-60-7) is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₄ |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1021133-60-7 |
Structure
The compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
Antimicrobial and Antifungal Properties
Research has indicated that certain pyrimidine derivatives exhibit significant antimicrobial and antifungal properties . In particular, the compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against various tumor cell lines, indicating that modifications in the molecular structure can enhance or diminish biological activity .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cell proliferation. For example, compounds with similar structures have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This inhibition can lead to reduced cell division and growth in rapidly proliferating cancer cells.
Case Studies
-
Study on Antimicrobial Activity :
- A comparative study highlighted the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results showed a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
-
Cytotoxicity Assessment :
- In vitro tests on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Pharmacological Evaluation :
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The unique structure of this compound may enhance its effectiveness against various cancer types due to increased selectivity for cancerous cells over normal cells .
- Antiviral Properties :
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes that are crucial for disease progression in various conditions. Enzyme inhibition is a common strategy in drug design to modulate biochemical pathways associated with diseases such as diabetes and hypertension.
Synthesis Methodologies
Recent advancements in synthetic methodologies have facilitated the production of pyrrolo[2,3-d]pyrimidine derivatives:
- One-Pot Synthesis :
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a similar pyrrolo[2,3-d]pyrimidine derivative on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutics.
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties against influenza viruses. The compound was shown to inhibit viral replication by disrupting the viral RNA polymerase activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 7-Position Substituents: 2-Methoxyethyl (target): Moderately polar, balancing solubility and lipophilicity. 3-Methoxypropyl (): Longer chain may enhance lipophilicity vs. 2-methoxyethyl, while the carboxylic acid group () introduces polarity .
- Sulfamoylphenyl amino (): Introduces sulfonamide moiety, which may enhance kinase affinity or solubility . Carboxylic acid (): High polarity limits blood-brain barrier penetration but improves renal excretion.
Key Research Findings and Gaps
- Structural Optimization : The 2-methoxyethyl group in the target compound may offer a balance between solubility and target engagement compared to bulkier (cyclopentyl) or longer-chain (3-methoxypropyl) analogs.
- Synthetic Yields : Yields for pyrrolo[2,3-d]pyrimidine derivatives vary widely (22.9–61%), suggesting room for optimization in the target compound’s synthesis .
- Biological Data: Limited activity data in the evidence necessitate further in vitro profiling of the target compound against kinase panels or disease models.
Q & A
Q. What are the foundational synthetic routes for this compound, and how is purity ensured?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, a common approach is to use precursors like acylated intermediates, followed by cyclization under basic conditions (e.g., cesium carbonate in DMSO). Purification often employs recrystallization from ethanol-DMF mixtures or column chromatography. Purity is verified via HPLC (>99%) and melting point consistency .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign protons and carbons using deuterated solvents (e.g., DMSO-d6). Key peaks include aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 3.0–4.0 ppm) .
- HRMS : Validate molecular weight with <2 ppm error .
- IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) with solvents like CHCl₃/CH₃OH (10:1) is used to track intermediates. Heating steps (e.g., 150°C) are often required for cyclization, with quenching in ice to stabilize products .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural elucidation?
Discrepancies may arise from dynamic proton exchange or solvent effects. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, NH protons in pyrrolopyrimidines often appear broadened (δ ~11 ppm) and require DMSO-d6 for stabilization .
Q. What strategies optimize yield in multi-step syntheses?
- Temperature control : Cyclization at 150°C improves ring closure efficiency .
- Catalyst screening : Palladium on carbon enhances coupling reactions .
- Solvent selection : Ethanol-DMF mixtures improve solubility of polar intermediates .
| Step | Condition | Yield Improvement |
|---|---|---|
| Cyclization | 150°C, Cs₂CO₃ | 75% → 85% |
| Amination | Pd/C, DMF | 60% → 72% |
Q. How is biological activity (e.g., kinase inhibition) evaluated methodologically?
Q. What crystallographic methods confirm solid-state structure?
Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and packing. For example, triclinic crystal systems (space group P1̄) are common, with Z = 2 and density ~1.4 g/cm³ .
Data Contradiction Analysis
Q. How to address inconsistencies in melting points across studies?
Variations may stem from polymorphic forms or solvent residues. Perform differential scanning calorimetry (DSC) to identify polymorphs and repeat recrystallization in alternative solvents (e.g., EtOH vs. MeCN) .
Q. Why do HRMS results occasionally deviate from theoretical values?
Isotopic patterns (e.g., chlorine or bromine) and adduct formation (e.g., [M+Na]⁺) can cause shifts. Use high-resolution instruments (Q-TOF) and compare isotopic distributions with simulations .
Methodological Recommendations
Designing a SAR study for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
